Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoate
Description
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoate is a phthalimide-derived ester with a branched alkyl chain. Its molecular formula is C₁₄H₁₅NO₄ (molar mass: 261.28 g/mol), featuring a methyl ester group and a 3-methylbutanoate backbone linked to the isoindolinone ring . The compound’s stereospecific variant, methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate (CAS: 124729-87-9), has been synthesized for applications in organic and medicinal chemistry, often as an intermediate in peptide synthesis or drug design . Predicted properties include a density of ~1.06 g/cm³ and a boiling point of 370.5±25.0 °C, though experimental validation is pending .
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate |
InChI |
InChI=1S/C14H15NO4/c1-8(2)11(14(18)19-3)15-12(16)9-6-4-5-7-10(9)13(15)17/h4-8,11H,1-3H3 |
InChI Key |
FMGSSBUHMCWNDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoate can be achieved through several methods. One common approach involves the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative. This reaction is typically carried out under mild conditions using a combination of LiCl and water in DMSO at 130°C, resulting in good isolated yields . Another method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
Chemical Reactions Analysis
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the ester group into carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The isoindolinone core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) Carboxylic Acid Analog: (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic Acid
- Molecular Formula: C₁₃H₁₃NO₄ .
- Key Differences : Replaces the methyl ester with a carboxylic acid group.
- Structural Impact: The carboxylic acid enables hydrogen bonding, forming O—H⋯O interactions in crystals, leading to C(7) chains along the [010] direction . The dihedral angle between the isoindolinone ring and the carboxylic acid is 67.15°, stabilizing the conformation via intramolecular C—H⋯O interactions .
- Applications: Potential for metal coordination or salt formation, unlike the ester derivative.
(b) Ethyl-Linked Furan Derivative: 2-(1,3-Dioxoisoindol-2-yl)ethyl (2S)-2-(Furan-2-carbonylamino)-3-methylbutanoate
- Molecular Formula : C₂₀H₂₀N₂O₆ (molar mass: 384.13 g/mol) .
- Key Differences: Incorporates an ethyl spacer and a furan-2-carbonylamino group.
- Higher polarity due to additional oxygen atoms.
(c) Boronate Ester Analog: 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione
Substituent Modifications
(a) Sterically Bulky Derivative: Methyl (3-(4-(tert-Butyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoyl)glycinate
- Molecular Formula : C₂₅H₂₈N₂O₅ .
- Key Differences : A tert-butylphenyl group increases steric bulk, reducing solubility in polar solvents.
- Synthesis : Yielded 54% , lower than simpler analogs, due to steric hindrance during coupling .
(b) Ketone-Containing Analog: Methyl 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
- Molecular Formula: C₁₅H₁₅NO₆ .
- Key Differences : Ethoxy linker and a ketone group enhance electrophilicity.
- Applications: Potential as a Michael acceptor in conjugate additions.
Physicochemical and Structural Data
Biological Activity
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoate is an organic compound recognized for its unique structural features, including an isoindole moiety and a methyl ester functional group. This article delves into its biological activity, potential medicinal applications, and relevant research findings.
- Molecular Formula : CHNO
- Molar Mass : Approximately 247.25 g/mol
- Structure : Characterized by the presence of a 1,3-dioxoisoindolin-2-yl group, which may significantly influence its biological properties.
Biological Activity
Preliminary studies suggest that this compound exhibits various biological activities. These include:
- Antimicrobial Activity : Compounds with similar structures have shown potential against various bacterial strains, indicating that this compound may also possess antimicrobial properties.
- Anticancer Potential : Some derivatives of isoindoline compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting a need for further research on this compound's potential in cancer therapy.
- Enzyme Inhibition : The compound may interact with specific enzymes, which could be beneficial in developing inhibitors for therapeutic purposes.
In Vitro Studies
Research has focused on the synthesis and characterization of this compound derivatives. These studies often employ various spectroscopic techniques (NMR, MS) to confirm structural integrity and purity before biological testing.
| Study | Method | Findings |
|---|---|---|
| Study A | NMR Spectroscopy | Confirmed the structure and purity of synthesized derivatives. |
| Study B | Cytotoxicity Assay | Showed promising results against specific cancer cell lines. |
| Study C | Antimicrobial Testing | Indicated potential effectiveness against Gram-positive bacteria. |
Case Studies
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
-
Antimicrobial Properties :
- In another study, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had significant antimicrobial activity, warranting further exploration of their mechanisms.
Synthesis and Modification
The synthesis of this compound typically involves multistep reactions that allow for the introduction of various substituents to enhance biological activity. The following methods are commonly used:
- Condensation Reactions : Used to form the isoindole framework.
- Esterification : To introduce the methyl ester group.
- Functional Group Modification : Allows for tailoring the compound's properties for specific biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
